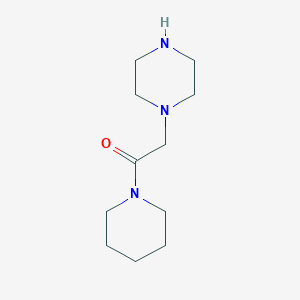
3,4-二甲氧基苯甲酰肼
描述
3,4-Dimethoxybenzohydrazide is a chemical compound with the formula C9H12N2O3 . It is a white to pale brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzohydrazide is represented by the InChI code: 1S/C9H12N2O3/c1-13-7-4-3-6 (9 (12)11-10)5-8 (7)14-2/h3-5H,10H2,1-2H3, (H,11,12) . The molecular weight is 196.21 .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dimethoxybenzohydrazide are not detailed in the available resources, it has been used in the synthesis of N’-Benzylidene-3,4-dimethoxybenzohydrazide derivatives .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzohydrazide is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
Antimicrobial Agents
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported the synthesis of a novel series of N’-benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds were designed to act as promising antimicrobial candidates targeting the multidrug efflux pump (MATE). The study involved in vitro, in vivo, and in silico approaches with SAR (Structure-Activity Relationship) studies .
Organic Synthesis
3,4-Dimethoxybenzohydrazide is used in organic synthesis . It’s a chemical compound with the molecular formula C9H12N2O3
安全和危害
作用机制
Target of Action
The primary target of 3,4-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) . This protein plays a crucial role in the efflux of toxic substances and drugs out of cells, contributing to multidrug resistance in many organisms.
Mode of Action
3,4-Dimethoxybenzohydrazide interacts with the MATE protein, potentially inhibiting its function It’s guided by the pharmacophoric features of the co-crystallized native inhibitor of the target protein .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dimethoxybenzohydrazide are likely related to the efflux of toxic substances and drugs. By targeting the MATE protein, this compound could disrupt these pathways, leading to an accumulation of toxic substances or drugs within the cells .
Pharmacokinetics
Admet studies were performed to investigate the physicochemical/pharmacokinetics features and toxicity parameters of the synthesized derivatives . These studies are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3,4-Dimethoxybenzohydrazide’s action are primarily related to its antimicrobial activities. It has shown promising antibacterial and antifungal activities, particularly against S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, and C. albicans .
属性
IUPAC Name |
3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQIGMMUZLDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194589 | |
| Record name | Veratrohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzohydrazide | |
CAS RN |
41764-74-3 | |
| Record name | Benzoic acid, 3,4-dimethoxy-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41764-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041764743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratrohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratrohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERATROHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ9HKF6NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3,4-Dimethoxybenzohydrazide derivatives against microbes?
A: Current research suggests that 3,4-Dimethoxybenzohydrazide derivatives target the multidrug efflux pump (MATE) in microbes. [] MATE pumps are transmembrane proteins that bacteria and fungi use to expel antimicrobial agents from their cells, contributing to multidrug resistance. By inhibiting MATE pumps, these derivatives can potentially overcome resistance and enhance the effectiveness of existing antibiotics. []
Q2: What structural features of 3,4-Dimethoxybenzohydrazide contribute to its biological activity?
A: The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzene ring of 3,4-Dimethoxybenzohydrazide significantly influences its antimicrobial activity. [] For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the benzene ring can affect the molecule's binding affinity to the MATE pump and consequently its potency. [] Additionally, the hydrazide moiety (-CONHNH2) plays a crucial role in forming hydrogen bonds with the target protein, contributing to the overall binding stability. []
Q3: What computational studies have been performed on 3,4-Dimethoxybenzohydrazide derivatives and what insights have they provided?
A: Molecular docking studies have been conducted to understand the binding modes of 3,4-Dimethoxybenzohydrazide derivatives with MATE proteins. [] These simulations help visualize the interaction between the compound and the target protein at a molecular level, identifying key binding sites and amino acid residues involved in the interaction. [] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed to predict the pharmacokinetic properties and potential toxicity of these derivatives, providing valuable information for drug development. []
Q4: Are there any in vivo studies supporting the antimicrobial activity of 3,4-Dimethoxybenzohydrazide derivatives?
A: Promising 3,4-Dimethoxybenzohydrazide derivatives have undergone in vivo testing in animal models to evaluate their efficacy and safety. [] This research involved biochemical analysis and histological examination of liver and kidney tissues to assess potential toxicity and evaluate the compound's effects on organ function. [] These studies provide valuable insights into the compound's behavior in a living organism and its potential for clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














